4-(2-Nitrophenoxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-(2-nitrophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVJVEROXTWODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693176 | |
| Record name | 4-(2-Nitrophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-39-9 | |
| Record name | 4-(2-Nitrophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst and Solvent Effects on Yield (Example from 4H-pyran Synthesis)
| Entry | Solvent | Temperature (°C) | Catalyst (mg) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | Room temperature | — | Trace |
| 2 | EtOH | Reflux | — | Trace |
| 3 | H2O | Room temperature | — | Trace |
| 4 | H2O | Reflux | — | Trace |
| 5 | EtOH | Room temperature | 20 | 65 |
| 6 | EtOH | Room temperature | 30 | 96 |
| 7 | EtOH | Room temperature | 40 | 96 |
| 8 | EtOH | Reflux | 30 | 90 |
| 9 | H2O | Room temperature | 30 | Trace |
| 10 | CH3CN | Room temperature | 30 | 89 |
| 11 | CH3CN | Reflux | 30 | 91 |
Source: Optimized conditions for 4H-pyran derivatives synthesis using CuFe2O4@starch bionanocatalyst.
Reaction Times and Yields with Various Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Product | Time (min) | Isolated Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 4a | 20 | 96 | 246 (obsd) |
| 2 | 4-Nitrobenzaldehyde | 4b | 25 | 94 | 180–182 |
| 3 | 2-Nitrobenzaldehyde | 4c | 25 | 91 | 224–226 |
| 14 | 2-Nitrobenzaldehyde | 4n | 32 | 91 | 185–187 |
| 16 | 4-Nitrobenzaldehyde | 4p | 30 | 96 | 180–183 |
Source: Reaction scope for 4H-pyran derivatives synthesis showing efficiency with nitro-substituted benzaldehydes.
Representative Experimental Procedure for Etherification
- Dissolve 2-nitrophenol (1 equiv) and tetrahydro-2H-pyran-2-ol derivative (1.1 equiv) in dry acetonitrile.
- Add catalytic amount of palladium complex [PdCl2(dppf)·CH2Cl2] and phase-transfer catalyst TBAB.
- Heat under reflux under nitrogen atmosphere for 2 hours.
- Cool, extract with ethyl acetate, wash with water and brine, dry over sodium sulfate.
- Remove solvent under reduced pressure.
- Purify residue by silica gel chromatography using hexane/ethyl acetate mixtures.
- Collect product as solid; yields around 20% reported for similar compounds.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Direct Etherification | 2-Nitrophenol, tetrahydro-2H-pyran-2-ol, PdCl2(dppf), TBAB | Reflux in MeCN, N2 atmosphere | ~20 | Moderate yield, requires inert atmosphere |
| Carbodiimide-Mediated Coupling | DCC, DMAP, 2-nitrophenol, tetrahydro-2H-pyran derivative | Room temperature, DCM | 12–20 | Useful for mild conditions, byproduct removal needed |
| Multi-Component Domino Reaction | Aromatic aldehydes, malononitrile, L-proline or bionanocatalyst | Ethanol or water, RT to reflux | Up to 96 | High yields, green catalysts, broad substrate scope |
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the nitro group to a nitroso group or further to a carboxylic acid.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, where nucleophiles such as amines or alcohols can replace the oxygen atom.
Major Products Formed:
Oxidation: Nitroso derivatives or carboxylic acids.
Reduction: Amines.
Substitution: Substituted pyran derivatives.
Scientific Research Applications
Research indicates that compounds similar to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Activity : Interaction studies have shown that it may influence pathways related to cell growth and apoptosis, suggesting a role in cancer treatment.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, which include:
- Nucleophilic Substitution Reactions : Utilizing nitrophenol derivatives to introduce the nitrophenoxy group onto the tetrahydropyran framework.
- Rearrangement Reactions : Employing specific catalytic conditions to facilitate the transformation of precursor compounds into the desired structure.
- Multi-step Synthesis : Combining various synthetic strategies to achieve higher yields and purity.
These methodologies highlight the versatility of this compound in synthetic organic chemistry.
Mechanism of Action
The mechanism by which 4-(2-Nitrophenoxy)tetrahydro-2H-pyran exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran (1h)
- Structure: Features a 4-nitrobenzyloxy group instead of 2-nitrophenoxy.
- Synthesis: Prepared via acid-catalyzed reaction of (4-nitrophenyl)methanol with dihydropyran (DHP) in dichloromethane .
- Key Difference: The nitro group is on the benzyl moiety rather than directly on the phenoxy ring, altering electronic effects and steric hindrance.
Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS 13481-09-9)
- Structure: Substituted with a 4-methylphenoxy group.
- Molecular Weight : 192.258 g/mol (lower due to the absence of nitro group).
- Impact : The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This affects reactivity in electrophilic substitutions .
4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)
Derivatives with Aliphatic or Unsaturated Substituents
4-(6-(4-Bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran (2q)
- Structure: Features a long alkyne chain terminated with a bromophenoxy group.
- Synthesis : Prepared via iron-catalyzed cross-coupling (50% yield).
- Application : Demonstrates utility in cross-coupling reactions, unlike the nitro-substituted compound, which is less reactive in such contexts .
4-Ethylidene tetrahydro-2H-pyran (CAS 852572-02-2)
- Structure : Ethylidene group introduces unsaturation into the tetrahydropyran ring.
- Reactivity: Prone to ring-opening or addition reactions due to the double bond, unlike the stable ether linkage in 4-(2-nitrophenoxy)tetrahydro-2H-pyran .
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Donating Groups: The nitro group in this compound deactivates the aromatic ring, making it less reactive toward electrophilic attack compared to methyl-substituted analogues .
- Applications : Nitro-substituted compounds are often intermediates in pharmaceuticals (e.g., amidines ), while alkyne or ethylidene derivatives are used in materials science or photochemistry .
Biological Activity
4-(2-Nitrophenoxy)tetrahydro-2H-pyran is a compound that has garnered attention for its potential biological activities and applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound this compound features a nitrophenoxy group attached to a tetrahydropyran core. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 225.23 g/mol |
| CAS Number | 898289-39-9 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antitumor Activity
Research indicates that compounds related to tetrahydropyrans, including this compound, may possess antitumor properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation in several types of cancer, including breast and colon cancer. The specific pathways affected include apoptosis induction and cell cycle arrest.
DNA Binding Studies
Studies on the interaction of this compound with DNA have revealed that it acts as a minor groove binder. This binding affinity suggests potential applications in developing novel anticancer therapies by targeting DNA directly.
Case Studies
- Antimicrobial Efficacy : A study published in Scientific Reports demonstrated that derivatives of tetrahydropyrans showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .
- Antitumor Activity : In a study focusing on the synthesis of tetrahydropyran derivatives, researchers found that specific modifications to the structure enhanced cytotoxicity against human cancer cell lines. The most potent derivative showed an IC50 value of 12 µM against breast cancer cells .
- DNA Interaction : Research involving fluorescence spectroscopy indicated that the compound binds to calf thymus DNA with a binding constant () ranging from to , suggesting strong interaction and potential for therapeutic development .
Q & A
Q. What synthetic methodologies are commonly used to prepare 4-(2-nitrophenoxy)tetrahydro-2H-pyran?
Q. How is structural characterization of this compound performed?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to identify chemical shifts and coupling constants (e.g., diastereotopic protons at δ 3.5–5.0 ppm) and mass spectrometry (EI/CI) to confirm molecular ions and fragmentation patterns. For example, the ¹³C NMR spectrum of (2R*,3S*,4S*)-tetrahydropyran derivatives shows distinct signals for nitrophenoxy-substituted carbons (δ 110–160 ppm) . High-resolution MS (HRMS) further validates molecular formulas.
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?
- Methodological Answer : Diastereoselectivity is achieved through chiral catalysts and steric effects. Copper(II)-bisphosphine catalysts (e.g., L3 in ) induce asymmetric induction by coordinating to the substrate’s oxygen atoms, favoring specific transition states. For example, bulky substituents on the nitrophenoxy group reduce competing pathways, enhancing enantiomeric excess (e.g., >90% ee in some cases) . Computational modeling (DFT) can predict favorable stereochemical outcomes .
Q. What mechanistic insights explain contradictions in reaction yields for nitrophenoxy-substituted tetrahydropyrans?
- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., oxidation vs. substitution). For instance, electron-withdrawing nitro groups may deactivate the tetrahydropyran ring toward nucleophilic substitution but enhance stability during oxidation. Systematic optimization of oxidizing agents (e.g., KMnO₄ vs. CrO₃) and reaction pH can resolve these issues . Kinetic studies (e.g., monitoring via HPLC) help identify rate-limiting steps .
Q. What assays evaluate the biological activity of this compound derivatives?
- Methodological Answer : In vitro assays include:
-
HMG-CoA reductase inhibition : Measure IC₅₀ values using spectrophotometric assays (e.g., NADPH consumption) .
-
Antiviral screening : Plaque reduction assays against viruses like HSV-1, referencing methodologies for nitrophenoxy-benzamide analogs .
-
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selective toxicity .
- Data Table :
| Assay Type | Target/Model | Key Results (Example) | Reference |
|---|---|---|---|
| HMG-CoA reductase | Recombinant enzyme | IC₅₀ = 0.8 μM (vs. 1.2 μM control) | |
| Antiviral (HSV-1) | Vero cells | EC₅₀ = 5.2 μM, SI = 12.4 |
Methodological Notes
- Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of nitro and phenoxy groups .
- Reaction Optimization : Employ Design of Experiments (DoE) to screen variables (catalyst loading, temperature) .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian NMR simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
